

T-3764518 In Vitro Assay Application Notes

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Compound of Interest

Compound Name: T-3764518

Cat. No.: B8103271

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Abstract

T-3764518 is a novel and potent small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid metabolism.[1][2] SCD1 catalyzes the conversion of saturated fatty acids into monounsaturated fatty acids, which are essential components of cell membranes and signaling molecules.[3][4] In various cancers, SCD1 is overexpressed and plays a crucial role in tumor cell proliferation and survival.[1] **T-3764518** has demonstrated significant anti-tumor activity in vitro by inducing endoplasmic reticulum (ER) stress and apoptosis in cancer cells. This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of **T-3764518**.

Introduction

Stearoyl-CoA Desaturase 1 (SCD1) has emerged as a promising therapeutic target in oncology. Its inhibition leads to an accumulation of saturated fatty acids (SFAs) within the cell, altering membrane fluidity and inducing ER stress, which can ultimately trigger apoptosis in cancer cells. **T-3764518** is a potent and selective inhibitor of SCD1 with a reported IC50 of 4.7 nM. These application notes describe the in vitro methodologies to characterize the activity of **T-3764518**, including cell viability, ER stress induction, and apoptosis assays using relevant cancer cell lines.

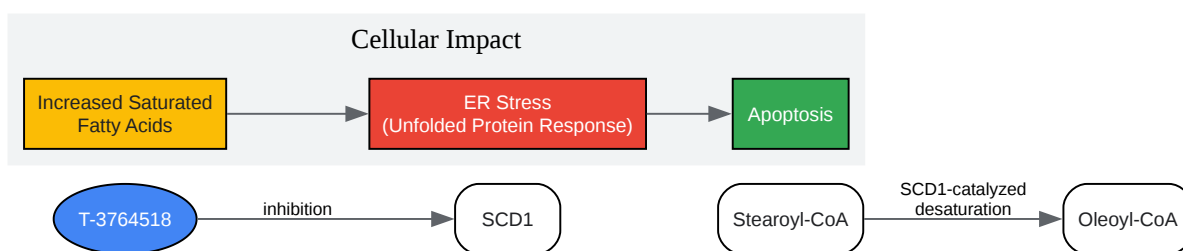
Data Presentation

Table 1: In Vitro Efficacy of **T-3764518**

Parameter	Cell Line	Value	Reference
IC50	-	4.7 nM	

Signaling Pathway

The primary mechanism of action of **T-3764518** is the inhibition of SCD1. This leads to a disruption in lipid metabolism, specifically the conversion of Stearoyl-CoA to Oleoyl-CoA. The subsequent increase in the ratio of saturated to monounsaturated fatty acids in cellular lipids triggers the Unfolded Protein Response (UPR) due to ER stress. Prolonged ER stress activates apoptotic pathways, leading to cancer cell death.



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Caption: **T-3764518** signaling pathway.

Experimental Protocols

Cell Culture

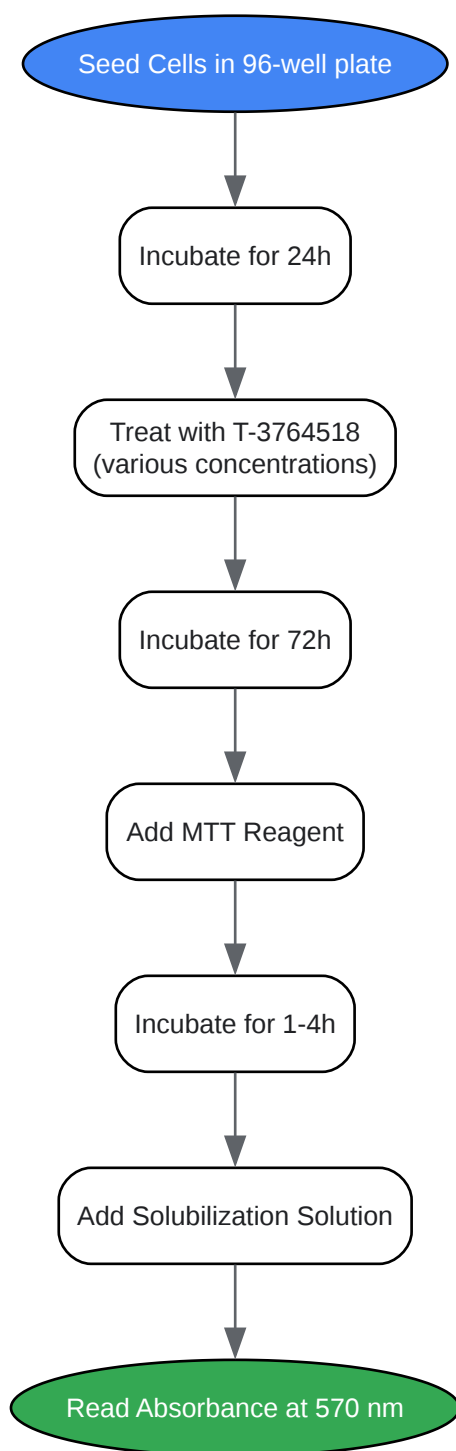
Human colorectal carcinoma HCT-116 and mesothelioma MSTO-211H cell lines are utilized for the following assays.

- HCT-116 Cell Culture:
 - Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

- Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
- Sub-culturing: When cells reach 70-80% confluency, they are detached using Trypsin-EDTA, washed with PBS, and re-seeded at a 1:3 to 1:8 split ratio.
- MSTO-211H Cell Culture:
 - Growth Medium: RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
 - Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
 - Sub-culturing: Adherent cells are split 1:5 every 3 days using Trypsin/EDTA.

Cell Viability Assay (MTT Assay)

This assay determines the effect of **T-3764518** on the metabolic activity of cancer cells, which is an indicator of cell viability.



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Caption: Cell Viability Assay Workflow.

Protocol:

- **Cell Seeding:** Seed HCT-116 or MSTO-211H cells in a 96-well plate at a density of 5×10^3 cells/well and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of **T-3764518** in the appropriate growth medium. Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of **T-3764518**. Include a vehicle control (DMSO).
- **Incubation:** Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- **MTT Addition:** Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Solubilization:** Add 100 μ L of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Endoplasmic Reticulum (ER) Stress Assay (Western Blot)

This protocol is for detecting the upregulation of ER stress markers, such as the immunoglobulin heavy chain-binding protein (BiP/GRP78), in response to **T-3764518** treatment.

Protocol:

- **Cell Seeding and Treatment:** Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with an effective concentration of **T-3764518** (e.g., 5-10 times the IC₅₀) for a specified time (e.g., 24-48 hours).
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **Western Blotting:**
 - Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against an ER stress marker (e.g., anti-BiP/GRP78) overnight at 4°C.
 - Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- **Data Analysis:** Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with **T-3764518**.

Protocol:

- **Cell Seeding and Treatment:** Seed cells in 6-well plates and treat with **T-3764518** as described for the ER stress assay.
- **Cell Collection:** Collect both adherent and floating cells. Adherent cells are detached using trypsin.
- **Staining:**
 - Wash the collected cells with cold PBS.

- Resuspend the cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
- Incubate the cells for 15 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the stained cells by flow cytometry.
- Data Analysis:
 - Annexin V-negative/PI-negative cells are live cells.
 - Annexin V-positive/PI-negative cells are early apoptotic cells.
 - Annexin V-positive/PI-positive cells are late apoptotic or necrotic cells.

Conclusion

The protocols outlined in these application notes provide a framework for the in vitro evaluation of the SCD1 inhibitor **T-3764518**. These assays are crucial for characterizing its anti-cancer activity and elucidating its mechanism of action, thereby supporting its further development as a potential therapeutic agent.

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